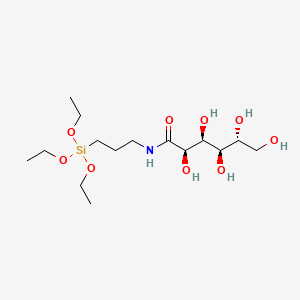

N-(3-triethoxysilylpropyl)gluconamide

Description

Contextualization of Organosilane Precursors in Advanced Materials Science

Organosilane precursors are a class of hybrid molecules that bridge the gap between organic and inorganic chemistry. rsc.org They are characterized by the presence of at least one carbon-silicon bond and one or more hydrolyzable groups, such as alkoxy groups, attached to the silicon atom. rsc.orgnih.gov This dual functionality allows them to act as coupling agents, surface modifiers, and building blocks for a wide range of materials. nih.gov

In advanced materials science, organosilane precursors are instrumental in the fabrication of materials with tailored properties. rsc.orgrsc.org The sol-gel process, a common method utilizing these precursors, involves the hydrolysis and condensation of the silane (B1218182) to form a stable, three-dimensional silica (B1680970) network. google.com The organic functional group of the silane becomes an integral part of this network, imparting specific characteristics to the final material. researchgate.net This approach allows for the creation of materials with controlled porosity, enhanced thermal and mechanical stability, and specific surface functionalities. rsc.orgnih.gov

The versatility of organosilane precursors has led to their use in a variety of next-generation functional materials, including:

Periodic Mesoporous Organosilicas (PMOs): These materials possess large surface areas and well-defined nanoporous structures, making them promising for applications in catalysis, sensing, and charge-transporting materials. rsc.orgrsc.org

Organic-Inorganic Hybrid Materials: By combining the properties of organic polymers and inorganic silica, these materials offer unique cooperative and synergetic effects. rsc.org

Low-k Dielectric Films: Certain organosilane compounds are used to create films with low dielectric constants, which are crucial in the manufacturing of semiconductors. google.com

The ability to precisely control the structure and function of materials at the molecular level has established organosilane precursors as a cornerstone of modern materials science. rsc.orgrsc.org

Significance of Sugar-Modified Silanes in Biocompatible System Development

Within the broader category of organosilanes, sugar-modified silanes have emerged as particularly significant for the development of biocompatible systems. researchgate.netgoogle.com These compounds, which include alkoxysilanes derived from sugars and sugar alcohols like glycerol (B35011) and sorbitol, offer several advantages over traditional silane precursors such as tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS). researchgate.netrsc.org

A key advantage is the enhanced biocompatibility they confer to the resulting materials. researchgate.net During the sol-gel process, the hydrolysis of conventional alkoxysilanes releases alcohol, which can be detrimental to sensitive biological molecules like proteins. google.com In contrast, the hydrolysis of sugar-modified silanes releases the parent sugar or sugar alcohol, which is generally non-toxic and can even act as a stabilizing agent for entrapped biomolecules. researchgate.netgoogle.com

The presence of the sugar moiety on the surface of the silica matrix also contributes to biocompatibility and influences the material's properties. researchgate.net Research has shown that sol-gel matrices synthesized from sugar-modified silanes exhibit reduced shrinkage compared to those derived from TEOS. researchgate.netrsc.org Furthermore, the hydrophilic nature of the sugar groups can improve the wettability and reduce the non-specific protein adsorption on the material's surface.

The development of sugar-modified silanes represents a significant step towards creating materials that can be safely integrated with biological systems for applications such as:

Enzyme Immobilization: The gentle encapsulation conditions and the stabilizing effect of the sugar groups make these materials ideal for entrapping enzymes while preserving their activity. researchgate.net

Biosensors: The biocompatible and functionalizable nature of sugar-silane-derived materials makes them suitable platforms for the development of sensitive and stable biosensors. researchgate.net

Drug Delivery: These materials can be designed to encapsulate and release therapeutic agents in a controlled manner. google.com

Historical Trajectories and Milestones in N-(3-triethoxysilylpropyl)gluconamide Research

While a detailed timeline for the research of this compound is not extensively documented in single sources, its development can be understood within the broader context of advancements in sol-gel chemistry and biocompatible materials.

The initial exploration of sol-gel technology for biomedical applications often utilized conventional precursors like TEOS and TMOS. google.com However, the harsh conditions and the release of alcohol during hydrolysis limited their use with sensitive biomolecules. google.com This led to a search for more biocompatible precursors.

A significant milestone was the development of sugar-modified silanes, which aimed to address the limitations of traditional precursors. researchgate.netgoogle.com Research in the early 2000s demonstrated that alkoxysilanes derived from sugars and sugar alcohols could be used to create monolithic, mesoporous silicas under milder conditions. rsc.org A key finding from this period was that the sol-gel hydrolysis and cure rates of these sugar-silanes were less sensitive to pH than conventional silanes. rsc.org

This compound (GLS) emerged as a prominent example of these sugar-modified silanes. Its synthesis involves the reaction of gluconolactone (B72293) with 3-aminopropyltriethoxysilane. Research involving GLS has focused on its application in creating biocompatible sol-gel matrices for the entrapment of proteins and other biomolecules. researchgate.net Studies have shown that the use of GLS can lead to materials that effectively stabilize entrapped enzymes. researchgate.net More recent research has explored its use in combination with other silanes and polymers to fine-tune the properties of the resulting materials for specific applications, such as in high-throughput screening assays. nih.gov

Interdisciplinary Research Paradigms Involving this compound

The unique properties of this compound have fostered its use across a range of scientific disciplines, highlighting its interdisciplinary nature.

Materials Science: In this field, GLS is primarily used as a precursor for creating functionalized silica-based materials through the sol-gel process. researchgate.net Researchers in materials science focus on controlling the synthesis conditions to tailor the porosity, morphology, and surface chemistry of the resulting materials for applications in catalysis, separation, and as support structures. rsc.orgnih.gov

Biochemistry and Biotechnology: The biocompatibility of GLS-derived materials is of paramount interest in biochemistry and biotechnology. researchgate.net A major application is the immobilization of enzymes and other proteins. researchgate.net The ability to entrap these biomolecules within a porous, hydrophilic, and stabilizing silica matrix allows for the development of reusable biocatalysts and components for biosensors. nih.govresearchgate.net

Biomedical Engineering: In biomedical engineering, the focus is on creating materials for interaction with biological systems. The non-toxic nature of the byproducts of GLS hydrolysis makes it a candidate for applications such as drug delivery systems and coatings for medical implants to improve their biocompatibility. google.comgoogle.com

Analytical Chemistry: GLS has been utilized in the development of analytical tools, such as protein microarrays for high-throughput screening. nih.gov By pin-printing protein-doped silica sols containing GLS onto surfaces, stable and functional microarrays can be created for drug discovery and diagnostic assays. nih.gov

The following table provides a summary of the interdisciplinary research areas involving this compound and their primary focus.

| Research Discipline | Primary Focus of this compound Application | Key Research Findings |

| Materials Science | Synthesis of functionalized mesoporous silica materials. | Control over porosity and surface chemistry; development of hybrid organic-inorganic materials. rsc.orgresearchgate.net |

| Biochemistry | Immobilization and stabilization of enzymes and proteins. | Enhanced stability and retained activity of entrapped biomolecules. researchgate.net |

| Biotechnology | Development of biocatalysts and biosensors. | Creation of reusable and stable platforms for biotechnological applications. nih.govresearchgate.net |

| Biomedical Engineering | Creation of biocompatible materials for medical applications. | Potential for drug delivery systems and biocompatible coatings. google.comgoogle.com |

| Analytical Chemistry | Fabrication of protein microarrays for high-throughput screening. | Stable and functional microarrays for drug discovery and diagnostics. nih.gov |

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(3-triethoxysilylpropyl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO9Si/c1-4-23-26(24-5-2,25-6-3)9-7-8-16-15(22)14(21)13(20)12(19)11(18)10-17/h11-14,17-21H,4-10H2,1-3H3,(H,16,22)/t11-,12-,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFDUEXNZLUZGH-YIYPIFLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC(=O)C(C(C(C(CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](CCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO9Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00733907 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104275-58-3 | |

| Record name | (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxy-N-[3-(triethoxysilyl)propyl]hexanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00733907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Triethoxysilylpropyl Gluconamide

Precursor Synthesis Pathways to N-(3-triethoxysilylpropyl)gluconamide

The primary route to synthesizing this compound involves the strategic combination of a carbohydrate-derived precursor and an amine-functionalized silane (B1218182). This pathway is designed to covalently link the sugar moiety to a silicon-based anchor, enabling its subsequent integration into inorganic or hybrid networks.

Derivatization from D-gluconolactone and (Aminopropyl)triethoxysilane

The synthesis of this compound is efficiently achieved through the aminolysis of D-glucono-δ-lactone with (3-aminopropyl)triethoxysilane (APTES). This reaction involves a nucleophilic attack by the primary amine group of APTES on the electrophilic carbonyl carbon of the lactone ring. The subsequent ring-opening of the D-glucono-δ-lactone forms a stable linear amide bond, resulting in the target molecule. This method is favored for its high yield and the direct formation of the desired gluconamide (B1216962) structure without requiring complex protection group chemistry. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), under controlled temperature conditions to ensure the integrity of the heat-sensitive silyl (B83357) ester bonds.

Table 1: Precursors for the Synthesis of this compound To display the table in interactive mode, please click on the following link: Interactive Table

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| D-glucono-δ-lactone | C₆H₁₀O₆ | Provides the gluconamide functional group after ring-opening. |

Sol-Gel Processing Incorporating this compound

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules, known as precursors. wikipedia.org For this compound, this process leverages the hydrolysis and subsequent polycondensation of its triethoxysilyl groups to form an integrated, three-dimensional silica-based network. wikipedia.org This method allows for the creation of organic-inorganic hybrid materials where the gluconamide functionality is covalently bound to and distributed throughout a stable silicate (B1173343) matrix. The properties of the final material can be precisely controlled by manipulating reaction conditions such as pH (catalyst), water-to-precursor ratio, and temperature. researchgate.net

Acid-Catalyzed Hydrolysis and Condensation Mechanisms

Under acidic conditions, the sol-gel reaction of this compound proceeds through specific mechanisms. researchgate.net The hydrolysis of the Si-O-Et bonds is initiated by the protonation of an ethoxy group, making it a better leaving group (ethanol). ndhu.edu.tw This is followed by a nucleophilic attack by water on the silicon atom, typically following an S_N_2-type mechanism. researchgate.net Subsequent condensation reactions between the resulting silanol (B1196071) (Si-OH) groups and other silanol or ethoxysilyl groups also begin with the protonation of a silanol species. researchgate.net This acid-catalyzed process generally leads to the formation of more linear or lightly branched polymer chains, as the condensation rate is slower than the hydrolysis rate. ndhu.edu.tw

Table 2: Key Stages of Acid-Catalyzed Sol-Gel Process To display the table in interactive mode, please click on the following link: Interactive Table

| Stage | Description | Key Intermediates |

|---|---|---|

| Hydrolysis | Water molecules, catalyzed by H⁺, attack the silicon atom, replacing ethoxy groups with hydroxyl groups. | Protonated alkoxide, Silanol (Si-OH) |

| Condensation | Silanol groups react with each other (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane (Si-O-Si) bridges. | Protonated silanol, Siloxane (Si-O-Si) |

Base-Catalyzed Sol-Gel Reactions

In contrast to acid catalysis, base-catalyzed sol-gel reactions of this compound involve the nucleophilic attack of hydroxide (B78521) ions (OH⁻) on the silicon atom. ndhu.edu.tw This facilitates both hydrolysis and condensation. The hydrolysis rate is generally slower than in acidic conditions, while the condensation rate is significantly accelerated, particularly between silanols and deprotonated silanols (Si-O⁻). This mechanism favors a particle-by-particle growth process, leading to the formation of more compact, highly branched, and cross-linked networks, often resulting in discrete colloidal particles or a particulate gel structure. ndhu.edu.tw The highly basic conditions can also slow down other potential side reactions, though full silica (B1680970) condensation may be limited. researchgate.net

Table 3: Comparison of Acid vs. Base Catalysis in Sol-Gel Polymerization To display the table in interactive mode, please click on the following link: Interactive Table

| Feature | Acid-Catalyzed | Base-Catalyzed |

|---|---|---|

| Mechanism | Electrophilic attack on the substrate. ndhu.edu.tw | Nucleophilic attack on the silicon atom. ndhu.edu.tw |

| Polymer Structure | Primarily linear or randomly branched chains. ndhu.edu.tw | Highly branched clusters and colloidal particles. ndhu.edu.tw |

| Gelation | Forms a continuous network throughout the volume. | Involves the aggregation of discrete particles. |

| Appearance | Often results in transparent gels. osti.gov | Typically results in translucent or opaque colloidal gels. osti.gov |

Co-condensation with Tetraalkoxysilanes (e.g., Tetraethylorthosilicate)

To form robust hybrid materials, this compound is frequently co-condensed with a structural cross-linking agent, most commonly a tetraalkoxysilane like tetraethylorthosilicate (TEOS). nih.gov In this process, both the functional silane and TEOS undergo hydrolysis and condensation reactions simultaneously. The co-reaction allows the gluconamide-propyl-silyl units to be incorporated into the three-dimensional silicate network formed by the polymerization of TEOS. The ratio of this compound to TEOS is a critical parameter that dictates the concentration of organic functional groups in the final material, thereby controlling properties such as surface hydrophilicity, biocompatibility, and mechanical stability. This approach enables the creation of multifunctional materials where the properties of the organic and inorganic components are combined at the molecular level. ndhu.edu.tw

Integration with Bridged Silane Precursors

A more advanced strategy for creating tailored hybrid materials involves the co-condensation of this compound with bridged silane precursors. nih.gov These precursors are molecules that contain two or more trialkoxysilyl groups linked by a stable organic spacer (e.g., -CH₂-CH₂-). When these bridged silanes are incorporated into the sol-gel process, the organic bridge becomes an integral part of the resulting inorganic-organic network backbone. The integration of this compound into a network formed from bridged silanes allows for the precise engineering of materials with well-defined and uniform porosity, enhanced mechanical properties, and spatially organized functional groups. This non-hydrolytic sol-gel approach can lead to the formation of "linearly expanded" silsesquioxanes, where the functional gluconamide units are appended to a robust, porous, and organically bridged silica framework. nih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| D-glucono-δ-lactone | - |

| (3-aminopropyl)triethoxysilane | APTES |

| Tetraethylorthosilicate | TEOS |

| Silanol | - |

| Siloxane | - |

| Ethanol | - |

| Water | H₂O |

| Hydroxide | OH⁻ |

| Bridged Silane Precursors | - |

Polymerization Strategies Involving this compound

The triethoxysilyl group of this compound serves as a reactive handle for polymerization, typically through a sol-gel process. wikipedia.org This process involves hydrolysis of the ethoxy groups to form silanols (Si-OH), followed by condensation of these silanols to create a cross-linked polysilsesquioxane network. researchgate.net

Trifunctional Organosilane Polymerization in Controlled Environments

The polymerization of trifunctional organosilanes like this compound is highly dependent on the reaction conditions, particularly pH and the presence of catalysts. These factors influence the relative rates of hydrolysis and condensation, thereby dictating the structure and properties of the resulting polymer. researchgate.net

In acidic conditions, hydrolysis is generally fast, while condensation is the rate-limiting step. This can lead to the formation of more linear or randomly branched polymer structures. Conversely, under basic conditions, condensation is typically faster than hydrolysis, which can promote the formation of more compact, highly cross-linked, and particulate structures. The choice of catalyst, such as mineral acids, ammonia, or organometallic compounds, can further steer the polymerization pathway. For instance, amine-containing silanes can autocatalyze their own hydrolysis and condensation. researchgate.net While specific studies on the controlled polymerization of this compound are not extensively detailed in the reviewed literature, the general principles of trifunctional organosilane polymerization provide a framework for understanding its behavior. The gluconamide group, with its multiple hydroxyl and amide functionalities, may also influence the polymerization kinetics and the final structure of the polysilsesquioxane network through hydrogen bonding interactions.

The controlled polymerization of this compound can be harnessed to create materials with tailored properties. For example, by adjusting the pH during the sol-gel process, it is possible to control the porosity and surface area of the resulting silica-based material. This has been demonstrated in the synthesis of polysilsesquioxanes from other functionalized trialkoxysilanes, where different pH environments led to polymers with distinct molecular weight distributions and structural arrangements.

Novel Synthetic Protocols for this compound-Modified Materials

The unique combination of a reactive silane and a functional organic group in this compound makes it an ideal candidate for the single-step synthesis and surface modification of a variety of nanomaterials.

One-Step Synthesis Approaches for Functionalized Nanomaterials

One-step synthesis methods offer a streamlined and efficient route to producing functionalized nanomaterials, as they combine the formation of the nanoparticle and its surface modification into a single process. nih.gov In the context of this compound, this approach involves its co-condensation with a silica precursor, such as tetraethoxysilane (TEOS), or its use as a stabilizing and functionalizing agent during the synthesis of metallic nanoparticles.

For instance, a one-pot synthesis of aminated silica nanoparticles has been achieved through the ammonia-catalyzed hydrolysis of TEOS and (3-aminopropyl)triethoxysilane (APTES) in a mixed water-ethanol system. nih.gov This methodology can be extrapolated to the use of this compound to produce silica nanoparticles with surface-grafted gluconamide moieties. The gluconamide groups would impart hydrophilicity and specific binding capabilities to the nanoparticles. Similarly, one-pot syntheses of gold nanoparticles have been reported using bifunctional ligands that both reduce the gold precursor and stabilize the resulting nanoparticles. researchgate.netnih.govrsc.org The amine functionality within some stabilizing agents can act as a reducing agent for auric acid (HAuCl₄), while also capping the nanoparticle surface. While not explicitly demonstrated for this compound, its structural features suggest potential for similar one-pot syntheses.

| Nanomaterial | Functionalizing Agent | Synthesis Method | Key Findings | Reference |

| Porous Aminated-Silica Nanoparticles | (3-aminopropyl) triethoxysilane (B36694) (APTES) | One-step ammonia-catalyzed hydrolysis and co-condensation with TEOS | The order of reagent addition and the ratio of precursors were crucial for controlling the morphology and porosity of the nanoparticles. | nih.gov |

| Gold Nanoparticles | 3-(trimethoxysilylpropyl)diethylenetriamine | One-pot reduction of HAuCl₄ without an external reducing agent | The amine groups acted as both a stabilizer and a reducing agent, with the particle size being tunable by adjusting the reactant ratio. | researchgate.net |

| Gold Nanoparticles | Quercetin (B1663063) | One-pot sonochemical reduction of HAuCl₄ | Rapid synthesis of uniformly sized nanoparticles with the quercetin acting as a reducing and capping agent. | nih.gov |

Co-hydrolysis with Fluorinated Silane Oligomers

The co-hydrolysis of this compound with fluorinated silane oligomers presents a powerful strategy for creating hybrid organic-inorganic materials with unique surface properties. A notable example is the sol-gel reaction of fluoroalkyl end-capped vinyltrimethoxysilane (B1682223) oligomers with this compound under alkaline conditions. rsc.org This process yields fluorinated oligomeric silica nanocomposites that incorporate gluconamide units.

The resulting materials, when applied to surfaces such as glass, can impart a range of remarkable wettability characteristics. rsc.org Depending on the specific composition and subsequent treatment, these modified surfaces can exhibit properties such as high oleophobicity combined with superhydrophobicity, or even high oleophobicity with superhydrophilicity. rsc.org The fluorinated components are responsible for the low surface energy, leading to oleophobicity, while the hydrophilic gluconamide units can be exposed or masked to control the interaction with water.

| Reactant 1 | Reactant 2 | Reaction Conditions | Product | Key Properties of Modified Surface | Reference |

| Fluoroalkyl end-capped vinyltrimethoxysilane oligomer | This compound | Alkaline, Methanol/Ethanol | Fluorinated oligomeric silica nanocomposites containing gluconamide units | Highly oleophobic/superhydrophobic, Highly oleophobic/superhydrophilic | rsc.org |

This approach highlights the versatility of this compound in creating multifunctional surfaces where the properties can be finely tuned by combining its inherent hydrophilicity with the properties of other functional silanes.

Advanced Materials Science Applications of N 3 Triethoxysilylpropyl Gluconamide

Design and Fabrication of Organically Modified Silane (B1218182) Hybrid Nanocomposites

The integration of N-(3-triethoxysilylpropyl)gluconamide into inorganic silica (B1680970) networks allows for the creation of organically modified silane (ORMOSIL) hybrid nanocomposites. These materials combine the advantageous properties of both the organic gluconamide (B1216962) segment and the inorganic siloxane framework. The fabrication process typically involves the sol-gel reaction, where the triethoxysilyl groups of the this compound undergo hydrolysis and condensation to form a cross-linked silica-based network.

Research has demonstrated the fabrication of fluorinated oligomeric silica nanocomposites that incorporate gluconamide units. These are synthesized through the sol-gel reaction of fluoroalkyl end-capped vinyltrimethoxysilane (B1682223) oligomers in the presence of this compound under alkaline conditions. nih.gov The resulting nanocomposites, denoted as RF-(VM-SiO3/2)n-RF/Glu-SiO3/2, possess unique characteristics derived from the combination of their fluorinated and gluconamide components. nih.gov The incorporation of such hybrid nanocomposites into technologies like 3D printing is an area of growing research, aimed at creating functional devices with precisely controlled properties. mdpi.com

Co-condensation for Tailored Material Architectures

Co-condensation is a key strategy for tailoring the architecture and, consequently, the function of hybrid materials. This process involves the simultaneous hydrolysis and condensation of this compound with other silane precursors. By carefully selecting the co-precursor and reaction conditions, the final material's properties can be precisely controlled.

A notable example is the co-condensation of this compound with a fluoroalkyl end-capped vinyltrimethoxysilane oligomer. nih.gov This specific combination allows for the creation of nanocomposites where the hydrophilic gluconamide units and the hydrophobic/oleophobic fluoroalkyl segments are integrated into a single material. The ratio of these precursors during the sol-gel process is a critical parameter that dictates the final surface properties of the composite material. nih.gov This method provides a pathway to complex, multifunctional materials where different chemical functionalities are distributed throughout the siloxane network, enabling the design of materials for specific and advanced applications.

Engineering of Biocompatible Silicas and Silsesquioxanes

The inherent biocompatibility of the gluconamide portion of this compound makes it a valuable precursor for engineering biocompatible silica and silsesquioxane materials. Silsesquioxanes are a class of organosilicon compounds with the empirical chemical formula RSiO3/2 (where R is an organic group), which form cage-like or network structures. When the 'R' group is derived from this compound, the resulting silsesquioxane possesses sugar moieties that can enhance its interaction with biological systems. These materials are being explored for applications where biocompatibility is paramount.

Development of Second-Generation Sugar Silsesquioxane Precursors

This compound can be considered a key component in the development of advanced, or "second-generation," sugar-silsesquioxane precursors. Unlike first-generation sugars derived from food crops, these advanced precursors are designed for specific, high-value technological applications rather than for biofuel production. agro-chemistry.comwebsite-files.com They involve the covalent linkage of a sugar molecule to a reactive silane, enabling its incorporation into an inorganic matrix.

The utility of such a precursor is demonstrated in the fabrication of novel nanofluidic devices. rsc.org In this context, this compound is used to modify the surface of silica-coated nanochannels. rsc.org The reaction between the silanol (B1196071) groups on the pore walls and the triethoxysilyl group of the precursor results in a surface decorated with gluconamide units. rsc.org This functionalization creates a "smart" material capable of specific molecular recognition, such as the selective binding of borate (B1201080), which alters the iontronic properties of the nanochannel. rsc.org This represents a significant advancement over simple, unmodified silicas, providing a platform for creating sensors and other functional systems.

Control over Material Morphology, Porosity, and Pore Structure

The inclusion of bulky organic groups, such as the gluconamide-propyl moiety, during the sol-gel process can significantly influence the final morphology and porous structure of the resulting silica or silsesquioxane material. The principles of controlling morphology in silica-based materials are well-established and can be applied to systems incorporating this compound. rsc.org

Mitigation of Material Shrinkage and Alcohol Byproduct Formation during Curing

A significant challenge in the fabrication of sol-gel derived materials is the considerable shrinkage that occurs during the drying and curing (thermal treatment) stages. This shrinkage is primarily caused by capillary forces in small pores and the loss of volume from the evaporation of solvents and alcohol byproducts (such as ethanol) generated during the condensation of ethoxysilanes.

The incorporation of silsesquioxane precursors can help mitigate polymerization shrinkage. nih.gov Studies on silsesquioxane-based dental nanocomposites have shown that the inclusion of these monomers can significantly reduce post-gel shrinkage compared to standard methacrylate-based systems. nih.gov Furthermore, the creation of materials with large, macroporous structures can reduce the capillary forces exerted during drying, leading to minimal shrinkage and cracking. acs.org This allows for the fabrication of monolithic structures that maintain their form and integrity after processing. acs.org While the curing process for some silsesquioxane-based materials can generate alcohol byproducts, strategic design of the precursor and curing conditions aims to minimize these effects.

Role in Advanced Composite Materials Development

Enhancement of Interfacial Strength via Fiber Surface Functionalization:No specific research was identified that investigates the use of this compound for functionalizing fibers to improve interfacial strength in composite materials.

While general information about this compound exists, including its chemical structure and potential as a surface modifier due to its hybrid hydrophilic-hydrophobic nature, specific applications and detailed experimental results as requested are not documented in accessible scholarly articles, patents, or technical papers. cymitquimica.comgoogle.com The compound is noted for its triethoxysilyl group, which allows for covalent bonding to substrates like silica, and a gluconamide portion that suggests potential for biocompatibility. cymitquimica.com Its general utility in coatings, adhesives, and composites to potentially improve mechanical properties and durability is mentioned in chemical supplier descriptions, but without supporting scientific studies. cymitquimica.com

A patent for damage-resistant gloves mentions this compound as a compound with hydrophilic groups that can be used to functionalize particles to improve their dispersibility in water and optimize a surface for wettability. google.com However, this single application does not provide the breadth and depth of data needed to construct the requested detailed article.

It is possible that research into these specific applications of this compound is in very early stages, is proprietary, or has not been published in widely indexed scientific journals. Without such primary research data, a comprehensive and authoritative article that meets the requirements of the prompt cannot be responsibly generated.

Nanotechnology and Nanomaterials Integration with N 3 Triethoxysilylpropyl Gluconamide

Functionalization of Solid-State Nanochannels for Ion Transport Control

The modification of solid-state nanochannels with N-(3-triethoxysilylpropyl)gluconamide has opened new avenues for controlling ion transport at the nanoscale. This surface engineering allows for the creation of "smart" nanofluidic devices that can respond to specific chemical stimuli.

The fabrication of these functionalized nanochannels involves a multi-step process. A novel approach combines track-etched and atomic layer deposition (ALD) technologies to create bullet-shaped, single-pore nanochannels. nih.gov These nanochannels, often in a polymer matrix like polyethylene (B3416737) terephthalate (B1205515) (PET), are first coated with a layer of silica (B1680970) (SiO₂) using ALD. nih.govnih.gov Subsequently, the surface is modified through a silanization reaction where the silanol (B1196071) groups on the silica-coated pore walls react with this compound. nih.govnih.gov This process results in a nanochannel surface densely decorated with gluconamide (B1216962) moieties. nih.gov Initially, the silica-coated nanochannel exhibits a negative charge due to the presence of silanol groups, making it cation-selective. After functionalization with the gluconamide, the channel surface becomes neutral and non-selective. nih.gov

The gluconamide-decorated nanochannels function as responsive nanofluidic systems capable of specific molecular recognition. nih.gov A key example is the detection of borate (B1201080) ions. nih.govnih.gov The appended saccharide (gluconamide) groups on the nanochannel surface can selectively react with borate, forming a boroester derivative. nih.gov This complexation induces a significant change in the surface charge density of the nanochannel. nih.gov This interaction is highly selective and reversible. The system demonstrates a clear response to borate and this response can be reversed by introducing fructose (B13574), which competes with the glycosylated surface and releases the complexed borate anions. nih.gov

Ionic-current rectification is a phenomenon in asymmetrically shaped nanopores where the magnitude of the ion current depends on the polarity of the applied voltage, similar to a diode. nih.govmdpi.com The functionalization of nanochannels with this compound allows for the dynamic control of this rectification.

When the gluconamide-modified nanochannel is exposed to a borate solution, the formation of the negatively charged sugar-borate complexes on the surface restores the cation-selective nature of the channel. nih.gov This change in surface charge leads to a significant alteration in the iontronic properties of the nanochannel, effectively allowing it to switch between an "OFF" state (in the absence of borate) and an "ON" state (in the presence of borate) for rectified ionic current. nih.gov This reversible switching, controlled by the presence of borate or fructose, demonstrates a powerful method for tuning ion transport in synthetic nanofluidic devices. nih.gov

| Nanochannel State | Surface Modifier | Target Molecule | Surface Charge | Rectification Behavior |

| Initial | Silica (SiO₂) | - | Negative | Cation-selective |

| Functionalized | This compound | - | Neutral | Non-selective |

| "ON" State | This compound | Borate | Negative | Cation-selective (Rectified) |

| "OFF" State | This compound | Fructose (after borate) | Neutral | Non-selective |

Development of Magnetic Mesoporous Silica Nanomaterials

The compound is also instrumental in the development of advanced magnetic nanomaterials, enhancing their properties for specialized applications like the enrichment of biomolecules.

Core-shell magnetic mesoporous materials consist of a magnetic core, typically iron oxide (Fe₃O₄), encapsulated within a mesoporous silica (mSiO₂) shell. nih.gov A general synthesis method involves first preparing magnetite nanoparticles, often through a solvothermal process. nih.gov Following this, a mesoporous silica shell is grown over the magnetic cores using a modified Stöber method, which is a sol-gel process involving tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor and a surfactant template like cetyltrimethylammonium bromide (CTAB). nih.gov

To create highly hydrophilic versions of these nanoparticles, this compound (TSG) is incorporated. A one-step synthesis method has been reported for producing these functionalized nanomaterials, denoted as Fe₃O₄@mSiO₂-TSG. This process modifies the surface with the gluconamide groups, imparting specific functionalities.

The primary reason for functionalizing Fe₃O₄@mSiO₂ with this compound is to significantly enhance the material's hydrophilicity. The polyhydroxyl structure of the gluconamide moiety makes the nanoparticle surface strongly hydrophilic. This enhanced hydrophilicity is crucial for applications such as hydrophilic interaction chromatography (HILIC). The modified material, Fe₃O₄@mSiO₂-TSG, exhibits a strong recognition and adsorption ability, for instance, in the selective enrichment of glycopeptides from complex biological samples. The hydrophilic surface minimizes non-specific binding of less hydrophilic molecules while effectively capturing the target hydrophilic glycopeptides.

| Nanoparticle | Functional Group | Key Property | Application Example |

| Fe₃O₄@mSiO₂ | Silanol (Si-OH) | Mesoporous, Magnetic | General drug delivery, Adsorption |

| Fe₃O₄@mSiO₂-TSG | This compound | Strongly Hydrophilic, Magnetic | Selective enrichment of glycopeptides |

Incorporation into Fumed Silica Nanoparticles (FSNPs) for Monolithic Columns

The use of this compound in the context of fumed silica nanoparticles (FSNPs) for monolithic columns is an area of growing interest, primarily due to the potential for creating highly selective and efficient separation media. While direct studies detailing the use of this specific compound are limited, the principles of FSNP functionalization and dispersion provide a strong framework for its application.

Pre-column and On-column Functionalization Approaches of FSNPs

The functionalization of FSNPs with silane (B1218182) coupling agents is a critical step in the preparation of hybrid monolithic columns for chromatography. This can be achieved through two primary methods: pre-column and on-column functionalization.

Pre-column functionalization involves modifying the FSNPs with the desired silane before their incorporation into the monolithic structure. In a process analogous to the use of other functional silanes, FSNPs would be dispersed in a suitable solvent, followed by the addition of this compound. The mixture is typically heated and stirred to promote the covalent bonding of the triethoxysilyl groups to the silanol groups on the surface of the FSNPs. This method allows for better control over the functionalization density and can be characterized prior to the polymerization of the monolith. For instance, studies have successfully functionalized FSNPs with (3-aminopropyl)triethoxysilane (APTES) by dispersing the nanoparticles in a solvent and refluxing with the silane, a technique that could be adapted for this compound.

On-column functionalization , conversely, involves the preparation of the monolithic column containing the bare FSNPs first, followed by the perfusion of a solution containing this compound through the column. This in-situ modification creates the functional surface within the already formed porous structure. This approach has been demonstrated with other silanes, such as the grafting of octadecyl ligands onto a hybrid monolith by perfusing the column with a solution of dimethyloctadecylchlorosilane. worktribe.com The gluconamide moiety of this compound would be expected to impart hydrophilic properties to the stationary phase, making it suitable for Hydrophilic Interaction Liquid Chromatography (HILIC).

| Functionalization Approach | Description | Analogous Silane Used | Potential Application for this compound |

| Pre-column | FSNPs are modified with the silane before being incorporated into the monolith. | (3-aminopropyl)triethoxysilane (APTES) | Controlled functionalization for HILIC applications. |

| On-column | The monolithic column with embedded FSNPs is prepared first, then functionalized in-situ. | Dimethyloctadecylchlorosilane | Creation of a hydrophilic stationary phase within the pre-formed monolith. |

Optimization of FSNPs Dispersion within Polymeric Monolithic Matrices

A critical factor for the performance of hybrid monolithic columns is the uniform dispersion of FSNPs within the polymeric matrix. worktribe.com Agglomeration of nanoparticles can lead to a non-uniform porous structure, resulting in poor chromatographic efficiency. The surface functionalization of FSNPs with this compound can play a crucial role in improving their dispersion.

The hydrophilic nature of the gluconamide portion of the molecule would increase the compatibility of the FSNPs with polar monomers and porogenic solvents used in the synthesis of the monolith. This enhanced compatibility helps to prevent the aggregation of the nanoparticles during the polymerization process. The optimization of dispersion often involves several factors:

Surface Chemistry: The presence of the gluconamide group can reduce the strong particle-particle interactions that lead to agglomeration.

Solvent System: The choice of porogenic solvents is critical. A solvent system that is compatible with both the functionalized FSNPs and the polymerizing monomers is essential for maintaining a stable dispersion.

Polymerization Conditions: The rate of polymerization can influence the final morphology of the monolith. A controlled polymerization process allows the nanoparticles to be locked into place within the polymer matrix before they have a chance to agglomerate.

Studies on the dispersion of other functionalized silica nanoparticles in polymethacrylate-based monolithic matrices have shown that the incorporation of modified nanoparticles can significantly enhance the performance of the resulting column. worktribe.com For example, the use of methacryloyl-functionalized FSNPs has been shown to create a "hybrid" monomer that copolymerizes with the main monomers, ensuring a covalent linkage and stable incorporation into the monolith. worktribe.com A similar strategy could be envisioned for this compound, potentially by co-polymerizing it with suitable monomers to create a highly stable and uniform monolithic structure.

Nanosheets and Nanoparticle Modification for Advanced Delivery Systems

The application of this compound extends beyond chromatography into the realm of advanced drug delivery systems. Its ability to functionalize nanosheets and nanoparticles provides a pathway to create targeted delivery vehicles with enhanced efficacy.

Functionalization of Magnesium Silicide Nanosheets for Hepatocyte-Targeted Hydrogen Delivery

A notable application of this compound is in the functionalization of magnesium silicide nanosheets (MSNs) for the targeted delivery of molecular hydrogen to hepatocytes. This innovative approach aims to combat non-alcoholic fatty liver disease (NAFLD) by delivering hydrogen to the liver, where it can act as a therapeutic agent.

The functionalization process involves modifying the surface of the MSNs with this compound. The triethoxysilyl group of the compound covalently bonds to the surface of the nanosheets, while the gluconamide moiety is exposed on the exterior. This gluconamide modification is crucial for the targeted delivery to hepatocytes. The asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, recognizes and binds to carbohydrate residues like glucose. This specific interaction facilitates the uptake of the functionalized nanosheets (referred to as MSN-Glu) by hepatocytes.

Research has demonstrated that these MSN-Glu nanomedicines exhibit a high capacity for hydrogen delivery and sustained release. researchgate.net By targeting the hepatocytes, the system can effectively deliver hydrogen to the site of action, leading to the relief of oxidative stress and the prevention of ferroptosis, a form of cell death implicated in the progression of NAFLD. researchgate.net

| Nanomaterial | Functionalizing Agent | Targeting Moiety | Target Receptor | Therapeutic Application | Research Finding |

| Magnesium Silicide Nanosheets (MSNs) | This compound | Gluconamide | Asialoglycoprotein receptor (ASGPR) | Non-alcoholic fatty liver disease (NAFLD) | Enhanced hydrogen delivery and sustained release to hepatocytes, leading to reduced oxidative stress. researchgate.net |

This targeted approach showcases the potential of this compound in designing sophisticated drug delivery systems that can selectively target specific cell types, thereby increasing therapeutic efficacy and minimizing off-target effects.

Surface Functionalization and Interface Science with N 3 Triethoxysilylpropyl Gluconamide

Covalent Grafting onto Oxide and Siliceous Surfaces

The triethoxysilyl group of N-(3-triethoxysilylpropyl)gluconamide is the key to its ability to form robust, covalent bonds with oxide and siliceous materials. nih.govnih.gov This process, known as silanization, is fundamental to creating stable and durable surface modifications.

Reaction of Silanol (B1196071) Groups with this compound

The surfaces of oxide and siliceous materials, such as silica (B1680970), are typically populated with hydroxyl groups (Si-OH), also known as silanol groups. researchgate.net The covalent grafting of this compound onto these surfaces proceeds through the hydrolysis of its triethoxysilyl groups in the presence of water, which forms reactive silanol intermediates (Si(OH)3). These intermediates then undergo a condensation reaction with the surface silanol groups, resulting in the formation of stable siloxane bonds (Si-O-Si) and covalently attaching the gluconamide (B1216962) moiety to the surface. researchgate.net The reaction can be catalyzed by acid or base, and the density of the grafted layer can be influenced by the reaction conditions.

The general reaction scheme can be summarized as follows:

Hydrolysis: R-Si(OC2H5)3 + 3H2O → R-Si(OH)3 + 3C2H5OH

Condensation: Surface-Si-OH + (HO)3Si-R → Surface-Si-O-Si(OH)2-R + H2O

Subsequent condensation reactions can lead to the formation of a cross-linked polysiloxane network on the surface.

Silanization Procedures for Controlled Surface Modification

Achieving a controlled and reproducible surface modification with this compound requires careful management of the silanization procedure. researchgate.netresearchgate.net Key parameters that influence the outcome of the surface modification include:

| Parameter | Effect on Surface Modification |

| Concentration of Silane (B1218182) | The concentration of this compound in the reaction solution directly impacts the density of the grafted layer. Higher concentrations can lead to thicker, potentially multilayered coatings. |

| Solvent | The choice of solvent is crucial for dissolving the silane and for controlling the hydrolysis and condensation rates. Anhydrous organic solvents are often used to control the extent of silane polymerization in solution before surface deposition. |

| Reaction Temperature | Temperature affects the kinetics of both the hydrolysis and condensation reactions. Higher temperatures generally accelerate the process but can also lead to uncontrolled polymerization. |

| Reaction Time | The duration of the reaction determines the extent of surface coverage and the completeness of the covalent bonding. |

| Presence of Water | A controlled amount of water is necessary for the hydrolysis of the ethoxy groups. The water can be present in the solvent or on the substrate surface. |

| Catalyst | Acid or base catalysts can be used to control the rate of hydrolysis and condensation. |

| Surface Pre-treatment | The cleanliness and activation of the substrate surface are critical for ensuring a high density of reactive silanol groups, which promotes efficient grafting. |

By carefully controlling these parameters, it is possible to create well-defined and uniform surface layers of this compound, tailoring the surface properties for specific applications. nih.gov

Hydrophilicity Engineering of Material Surfaces

The inherent hydrophilicity of the gluconamide portion of this compound makes it an excellent candidate for increasing the water-attracting properties of material surfaces. gelest.com

Strategies for Enhancing Surface Hydrophilicity through this compound Modification

The primary strategy for enhancing surface hydrophilicity involves the covalent grafting of this compound onto a given material. The multiple hydroxyl (-OH) and amide (-CONH-) groups of the gluconamide moiety are capable of forming hydrogen bonds with water molecules, thereby increasing the surface's affinity for water.

Research has shown that the degree of hydrophilicity can be tuned by controlling the density of the grafted this compound molecules on the surface. A higher grafting density generally leads to a more hydrophilic surface. In some cases, this modification can lead to superhydrophilic surfaces, where water contact angles approach zero. mdpi.com

Surface Modification of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with high surface areas. researchgate.net While possessing exceptional properties, their applications can sometimes be limited by their surface characteristics, such as hydrophobicity or lack of specific functional groups.

Surface modification with this compound can be employed to impart hydrophilicity to the external surfaces of COF and MOF particles. nih.gov This is typically achieved through post-synthetic modification, where the pre-synthesized frameworks are treated with the silane. The triethoxysilyl groups of the this compound can react with available functional groups or defect sites on the framework's surface. This surface engineering can improve the dispersibility of these porous materials in aqueous media and enhance their compatibility with biological systems. researchgate.net

Post-Polymerization Functionalization (PPF) of Monolithic Capillary Columns

Post-polymerization functionalization (PPF) is a powerful technique for modifying the surface chemistry of pre-formed polymer monoliths used in separation science, such as in high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC). nih.govnih.gov

This compound has been utilized in the PPF of monolithic capillary columns to create stationary phases with unique selectivity. mdpi.com In one approach, a template monolith, often based on polymers like glycidyl (B131873) methacrylate (B99206) (GMA) and ethylene (B1197577) dimethacrylate (EDMA), is first prepared. This monolith can then be functionalized in a subsequent step.

A specific example involves the incorporation of bare silica nanoparticles into the monolith during its polymerization. mdpi.com Subsequently, the monolithic column containing the dispersed silica nanoparticles is subjected to an on-column functionalization with this compound. The triethoxysilyl groups of the gluconamide silane react with the silanol groups on the surface of the incorporated silica nanoparticles. This process results in a monomeric layer of gluconamide ligands covalently attached to the silica, which is integrated within the monolithic structure. mdpi.com This on-column modification in a closed system can prevent the polymerization of the trifunctional organosilane that might occur in the presence of atmospheric water vapor. mdpi.com Such functionalized monoliths have demonstrated improved performance in chromatographic separations. mdpi.com

On-Column Modification Strategies with this compound

The primary strategy for the on-column modification of silica-based stationary phases with this compound involves the covalent immobilization of the silane onto the silica surface. This process leverages well-established silanization chemistry. The triethoxysilyl groups of the molecule react with the surface silanol groups (Si-OH) of the silica support, which can be the internal surface of a high-performance liquid chromatography (HPLC) column or a capillary for electrochromatography. This reaction forms stable siloxane bonds (Si-O-Si), effectively tethering the gluconamide moiety to the stationary phase.

The general steps for such a modification are as follows:

Activation of the Silica Surface : The silica support is typically pre-treated to ensure a high concentration of reactive silanol groups on its surface. This can be achieved by washing with an acid, such as hydrochloric acid, followed by rinsing with water and drying.

Silanization Reaction : The activated silica is then reacted with a solution of this compound in an anhydrous organic solvent, such as toluene. The reaction is often carried out at an elevated temperature to promote the condensation reaction between the triethoxysilyl groups and the surface silanols.

Washing and Curing : After the reaction, the modified silica is thoroughly washed to remove any unreacted silane. A subsequent curing step, which involves heating the material, can be employed to promote further cross-linking of the silane molecules on the surface, enhancing the stability of the coating.

A recent study on the synthesis of gluconamide-modified silica nanoparticles for other applications confirms the feasibility of this functionalization approach, highlighting the covalent attachment of a silylated gluconamide derivative to a silica surface. nih.govmdpi.comresearchgate.net While this was not for a chromatographic application, the underlying surface chemistry is directly analogous to on-column modification.

Furthermore, extensive research on the immobilization of other carbohydrate derivatives, such as cellulose (B213188) and cyclodextrins, onto silica for the preparation of chiral stationary phases (CSPs) provides a strong basis for the strategies applicable to this compound. nih.govnih.govmdpi.comabo.fi These studies often employ bifunctional reagents similar in principle to this compound, where a reactive silane group anchors a chiral selector to the silica support.

Impact on Chromatographic and Electrochromatographic Separation Performance

The modification of a stationary phase with this compound is anticipated to have a significant impact on its separation characteristics, primarily by introducing hydrophilicity and chiral recognition capabilities.

In HPLC , a gluconamide-functionalized stationary phase would likely operate in hydrophilic interaction liquid chromatography (HILIC) or normal-phase chromatography modes. The multiple hydroxyl groups of the gluconamide moiety create a highly polar surface capable of retaining and separating polar analytes. The chiral nature of the gluconamide group also makes it a potential chiral selector for the separation of enantiomers. The separation mechanism would be based on a combination of hydrophilic interactions (hydrogen bonding, dipole-dipole) and stereoselective interactions (chiral recognition).

Below is a table with representative data from studies on other carbohydrate-based CSPs, illustrating the potential performance of a gluconamide-modified phase for chiral separations.

| Analyte | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| Trans-Stilbene Oxide | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90/10) | 1.25 | 2.50 |

| Tröger's Base | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90/10) | 1.45 | 4.20 |

| Flavanone | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol (90/10) | 1.60 | 5.50 |

| 1-(9-Anthryl)-2,2,2-trifluoroethanol | Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/2-Propanol (90/10) | 2.10 | 6.80 |

This table presents illustrative data from various studies on polysaccharide-based CSPs to indicate the potential performance of a gluconamide-based phase.

In capillary electrochromatography (CEC) , the impact of a gluconamide-based surface modification would be twofold. Firstly, the covalent coating would alter the electroosmotic flow (EOF). Typically, bare silica capillaries exhibit a strong EOF towards the cathode at neutral to high pH due to the ionization of surface silanol groups. A dense, neutral coating of gluconamide moieties would be expected to suppress or significantly reduce the EOF, making the separation more dependent on the electrophoretic mobility of the analytes. This is often desirable for achieving high-resolution separations. nih.gov

Secondly, the gluconamide layer would provide a hydrophilic and potentially chiral stationary phase for electrochromatographic separations. In CEC, separation is based on both the differential partitioning of analytes between the stationary and mobile phases (a chromatographic mechanism) and their differential migration in the electric field (an electrophoretic mechanism). wikipedia.org The presence of the gluconamide surface would enable the separation of neutral polar compounds and enantiomers that would not be separable by capillary zone electrophoresis (CZE) alone.

The performance of such a modified capillary in CEC would be evaluated based on its efficiency (number of theoretical plates), selectivity, and the stability of the EOF over a range of pH values and mobile phase compositions.

Biomedical and Bioengineering Research Applications of N 3 Triethoxysilylpropyl Gluconamide

Bioimmobilization and Biocatalysis in Sol-Gel Matrices

The sol-gel process offers a mild and effective method for entrapping biological molecules within a porous silica (B1680970) network. N-(3-triethoxysilylpropyl)gluconamide plays a crucial role in this process by creating a biocompatible microenvironment that helps preserve the structure and function of the entrapped biomolecules.

Enzyme Entrapment for Enhanced Stability and Reusability

The immobilization of enzymes within sol-gel matrices prepared with this compound has been shown to significantly enhance their operational stability and facilitate their reuse. The hydrophilic and biocompatible nature of the gluconamide (B1216962) portion of the silane (B1218182) helps to create a favorable environment for the enzyme, shielding it from harsh external conditions. This entrapment can lead to a reduction in leaching and an increase in the enzyme's half-life, making biocatalytic processes more economically viable.

Research has demonstrated that enzymes entrapped in these modified silica gels can be used repeatedly over extended periods without a significant loss of activity. For instance, studies have shown that the stability of enzymes such as glucose oxidase and horseradish peroxidase is markedly improved when immobilized in this manner.

Preservation of Catalytic Functionality in Entrapped Biological Entities

A key challenge in enzyme immobilization is the preservation of its catalytic activity. The use of this compound as a precursor in the sol-gel process helps to maintain the native conformation of the enzyme, which is essential for its function. The porous nature of the resulting silica matrix allows for the free diffusion of substrates and products, ensuring that the catalytic cycle can proceed efficiently.

The biocompatible microenvironment created by the gluconamide moiety minimizes denaturation and conformational changes that can occur when enzymes are attached to solid supports. This results in a high retention of catalytic functionality, making these systems highly effective for various biocatalytic applications.

Biosensor Development and Sensing Platforms

The unique properties of this compound make it an excellent material for the construction of biosensors. Its ability to covalently bind to surfaces and entrap biomolecules provides a stable and reliable platform for the detection of a wide range of analytes.

Enzyme-Based Biosensors for Analyte Detection (e.g., ATP, Glucose)

Enzyme-based biosensors are a major application area for this compound. By entrapping specific enzymes within a sol-gel matrix on an electrode or other transducer surface, highly selective sensors can be developed. For example, a glucose biosensor can be fabricated by immobilizing glucose oxidase. The enzyme catalyzes the oxidation of glucose, and the resulting change in oxygen concentration or the production of hydrogen peroxide can be measured and correlated to the glucose concentration. Similarly, ATP biosensors can be constructed using enzymes like luciferase.

Optical Biosensors for Diagnostic Assay Development

This compound is also utilized in the development of optical biosensors. In these sensors, the recognition event between the immobilized bioreceptor and the analyte leads to a change in an optical signal, such as fluorescence or absorbance. The sol-gel matrix provides a transparent and stable support for the biorecognition element. The ability to modify the surface chemistry with this silane allows for the optimization of the sensor's performance, including sensitivity and response time.

Electrochemical Biosensors Utilizing this compound-Modified Electrodes

Electrochemical biosensors often employ electrodes modified with this compound to enhance their performance. The silane forms a stable and biocompatible layer on the electrode surface, which can then be used to immobilize enzymes or other biorecognition molecules. This modification can improve the direct electron transfer between the enzyme's active site and the electrode, leading to a more sensitive and rapid sensor response. The robust nature of the silane linkage ensures the long-term stability of the modified electrode, which is critical for practical applications.

Compound Information

Advanced Separation and Enrichment Technologies in Biomolecular Analysis

The separation and enrichment of specific biomolecules from complex biological samples is a critical step in modern biomedical analysis. The functional properties of this compound make it a valuable ligand for the development of advanced materials designed for these purposes.

Application in Bioaffinity Columns and Adsorbents

Bioaffinity chromatography is a powerful technique that relies on the specific, reversible interaction between a target molecule and a ligand immobilized on a stationary phase or adsorbent. researchgate.net The goal is to capture and purify a single type of molecule from a complex mixture, such as cell lysates or blood serum. nih.gov The design of the affinity ligand and its attachment to a solid support are crucial for the success of the purification. nih.govnih.gov

The this compound molecule possesses characteristics that make it a theoretically suitable candidate for creating bioaffinity adsorbents. The gluconamide portion of the molecule is rich in hydroxyl (-OH) groups, which can participate in hydrogen bonding and other non-covalent interactions with proteins and other biomolecules. nih.gov The triethoxysilyl group provides a robust mechanism for covalently attaching the molecule to silica-based supports, such as beads or membranes, which are commonly used in chromatography columns. nih.gov

While the individual components of this compound suggest its potential utility in bioaffinity applications, specific research detailing its use for the creation of bioaffinity columns and adsorbents for general protein separation is not extensively documented in the available scientific literature. However, the principles of affinity chromatography support the potential for its sugar-like structure to interact with specific classes of proteins, such as lectins or glycosidases, which are known to bind to carbohydrate moieties. frontiersin.org

Enrichment of Post-Translationally Modified Peptides (e.g., Glycopeptides)

Post-translational modifications (PTMs) are enzymatic modifications of proteins after their synthesis, and they play a crucial role in regulating cellular processes. Glycosylation, the attachment of sugar moieties to proteins to form glycoproteins, is one of the most common and important PTMs. nih.gov The analysis of glycopeptides, which are the products of the enzymatic digestion of glycoproteins, is often challenging due to their low abundance and poor ionization efficiency in mass spectrometry. hilicon.comnih.gov Therefore, the enrichment of glycopeptides from complex biological samples is an essential step. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used technique for glycopeptide enrichment. researchgate.nethilicon.comnih.govnih.govrsc.org This method separates molecules based on their hydrophilicity. This compound has been successfully employed to create highly hydrophilic surfaces for the specific enrichment of glycopeptides.

In one study, strongly hydrophilic magnetic mesoporous silica nanomaterials were synthesized in a single step with this compound, denoted as Fe3O4@mSiO2-TSG. nih.gov This modification significantly improved the hydrophilicity of the material, which in turn enhanced its ability to recognize and adsorb glycopeptides. nih.gov The performance of these functionalized nanoparticles was demonstrated in the enrichment of glycopeptides from human serum, including samples from breast cancer patients. nih.gov

Table 1: Performance of this compound-modified Magnetic Nanoparticles for Glycopeptide Enrichment

| Property | Value | Source |

| Material | Fe3O4@mSiO2-TSG | nih.gov |

| Functional Group | This compound | nih.gov |

| Application | Glycopeptide Enrichment | nih.gov |

| Sample Type | Human Serum | nih.gov |

| Limit of Detection | 0.1 fmol·μL⁻¹ | nih.gov |

The success of these this compound-modified materials highlights their practical utility in glycoproteomics, enabling more sensitive and in-depth analysis of this critical class of post-translationally modified peptides. nih.govmdpi.com

Targeted Therapeutic Delivery Systems

The development of targeted therapeutic delivery systems aims to increase the efficacy of drugs while minimizing off-target side effects. This is often achieved by designing carriers that can deliver a therapeutic agent to a specific site in the body, such as diseased tissues or cells. nih.govmdpi.comresearchgate.net The unique chemical properties of this compound lend themselves to the design of such advanced delivery systems.

Hydrogen Delivery Systems for Attenuating Hepatic Inflammation and Ferroptosis

Recent research has highlighted the therapeutic potential of molecular hydrogen (H2) as an antioxidant and anti-inflammatory agent in a variety of diseases, including liver disease. nih.gov Hydrogen therapy has been shown to be a promising treatment for conditions like non-alcoholic fatty liver disease (NAFLD), hepatitis, and liver injury by modulating reactive oxygen species, apoptosis, and inflammation. nih.gov Ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, has also been implicated in the pathogenesis of various liver diseases. nih.govfrontiersin.orgmdpi.comdoaj.orgnih.gov

Silane-based materials have been investigated as potential hydrogen storage and delivery vehicles, as they can release hydrogen gas upon reaction with water or alcohols. researchgate.netgoogle.comwikipedia.org This has led to the exploration of silane-containing compounds for therapeutic hydrogen delivery. nih.gov

A recent study has explored the use of this compound-modified magnesium silicide nanosheets for the treatment of NAFLD in animal models. While the primary mechanism of action was not explicitly detailed as hydrogen delivery, the composition of the nanosheets suggests a potential dual function. The gluconamide component may aid in targeting the nanosheets to liver cells, as sugar moieties like mannose and galactose are recognized by receptors on hepatic cells. nih.gov The silane component, upon hydrolysis, has the theoretical potential to release hydrogen, which could in turn exert therapeutic effects by attenuating hepatic inflammation and inhibiting ferroptosis.

Table 2: Potential Therapeutic Roles of this compound Components in Liver Disease

| Component | Potential Function | Therapeutic Target |

| Gluconamide | Targeting Ligand | Hepatic Cell Receptors |

| Triethoxysilyl | Hydrogen Release | Hepatic Inflammation, Ferroptosis |

Further research is needed to fully elucidate the mechanisms by which this compound-modified materials exert their therapeutic effects in the liver and to confirm their role as hydrogen delivery systems in this context.

Mechanistic Insights and Theoretical Modeling of N 3 Triethoxysilylpropyl Gluconamide Interactions

Molecular Recognition and Binding Models on Functionalized Surfaces

The ability of surfaces modified with N-(3-triethoxysilylpropyl)gluconamide to recognize and bind specific molecules is a key area of research. This recognition is primarily driven by the specific chemical nature of the gluconamide (B1216962) group.

A significant application of gluconamide-functionalized surfaces is the detection of borate (B1201080) ions. The interaction is based on a well-established chemical reaction between diols and borates. In an aqueous solution, borate ions can react with compounds containing 1,2- or 1,3-diol functionalities, such as the gluconamide portion of the molecule, to form stable cyclic boronate esters. nih.gov This reaction is a reversible covalent interaction.

A proposed binding model for this interaction on a surface functionalized with this compound involves the appended saccharide (gluconamide) units reacting selectively with borate. nih.gov This reaction forms a boroester derivative, which introduces a negative charge onto the surface. nih.gov The formation of these boronate esters leads to significant changes in the surface charge density, which can be harnessed to alter the iontronic properties of nanochannels or other modified materials. nih.gov The stability and regioselectivity of these interactions are influenced by factors such as the preorganization of the hydroxyl groups and the pH of the medium. nih.gov

The reversible nature of the saccharide-borate covalent bond is fundamental to its application in molecular sensing. nih.gov Reversible covalent chemistry allows for the creation of dynamic systems that can respond to changes in their chemical environment. researchgate.net In the context of this compound, the principle operates through the formation and dissociation of the boronate ester.

This principle has been demonstrated in nanofluidic devices where nanochannels are decorated with this compound. nih.gov

"OFF" State: In the absence of borate, the surface is neutral.

"ON" State: When exposed to a borate solution, the gluconamide units bind with borate ions, forming negatively charged boronate esters on the nanochannel walls. This change in surface charge alters the ionic transport through the channel, acting as a switch or sensor. nih.gov

Reversibility: The response is reversible. For instance, the introduction of a competitive binder like fructose (B13574) can displace the borate, returning the nanochannel to its original state. nih.gov

This switching mechanism showcases a highly selective and reversible response, forming the basis of a reusable molecular sensing platform. nih.gov The dynamic covalent bond allows the sensor to be reset and reused, a significant advantage over systems based on irreversible interactions. researchgate.net

Influence of Chemical Structure on Material Properties and Performance

The specific structure of this compound directly dictates the properties and performance of the materials it modifies. The molecule's dual nature—a silane (B1218182) for surface anchoring and a gluconamide for functionality—is key. studylib.net

The presence of the gluconamide unit profoundly influences the characteristics of a functionalized surface. The gluconamide moiety is rich in hydroxyl (-OH) groups, which imparts significant hydrophilicity. When this compound is grafted onto a substrate, these hydrophilic groups are exposed, altering the surface energy and wettability.

| Surface Modifier Component | Resulting Surface Characteristic | Underlying Mechanism | Reference |

|---|---|---|---|

| This compound | Increased Hydrophilicity | Presence of multiple -OH groups on the gluconamide moiety available for hydrogen bonding with water. | studylib.net |

| This compound | Borate Ion Sensitivity | Formation of reversible covalent boronate esters with the diol structure of the gluconamide. | nih.gov |

| Fluoroalkyl Silane / Gluconamide Silane Composite | Switchable Wettability | Competitive surface positioning of hydrophobic fluoroalkyl chains and hydrophilic gluconamide units. | nih.govstudylib.net |

In hybrid materials that combine this compound with low-surface-energy compounds like fluoroalkyl silanes, a dynamic, stimuli-responsive behavior known as "flip-flop" motion can be observed. studylib.net This phenomenon describes the reorientation of the different molecular chains at the surface in response to a change in the surrounding environment. studylib.netresearchgate.net

These smart surfaces can switch their properties, such as wettability, based on external stimuli. researchgate.net The mechanism is driven by the minimization of interfacial free energy:

In Air (Non-polar Environment): The low-energy fluoroalkyl chains preferentially orient themselves at the air-solid interface to lower the surface energy. This results in a surface that is both superhydrophobic (water-repelling) and oleophobic (oil-repelling). nih.gov

In Water (Polar Environment): When the surface is immersed in water, the system seeks a new energy minimum. The hydrophilic gluconamide units "flip" to the forefront of the surface to interact with the polar water molecules via hydrogen bonding. Simultaneously, the hydrophobic fluoroalkyl chains are driven away from the water interface. This molecular rearrangement changes the surface character to become hydrophilic or even superhydrophilic. studylib.net

This reversible "flip-flop" motion allows for the creation of surfaces with switchable wettability, transitioning from highly oleophobic/superhydrophobic to highly oleophobic/superhydrophilic states simply by changing the contacting medium from air to water. nih.govstudylib.net

Adsorption Mechanisms on Functionalized Surfaces

The adsorption of this compound onto oxide surfaces like silica (B1680970) or glass is a chemical process (chemisorption) that creates a stable, covalently bonded functional layer. The mechanism relies on the reactivity of the triethoxysilyl group and is analogous to the well-documented deposition of other organosilanes like APTES. studylib.net

The process generally occurs in two main steps:

Hydrolysis: In the presence of trace amounts of water, either in the solvent or on the substrate surface, the three ethoxy groups (-OCH₂CH₃) of the silane hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). This reaction releases ethanol (B145695) as a byproduct. studylib.net

Condensation: The newly formed silanol groups on the this compound molecule then condense with the hydroxyl groups (-OH) present on the oxide substrate. This reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the molecule to the surface. Additionally, lateral condensation between adjacent silane molecules can occur, forming a cross-linked polysiloxane network on the surface, which enhances the stability of the functional layer.

Computational and Theoretical Approaches in this compound Research

Computational and theoretical methods are powerful tools for gaining a deeper understanding of the molecular-level interactions and predicting the behavior of materials in various environments.

Predictive modeling, often employing computational fluid dynamics (CFD) and other simulation techniques, can forecast how materials modified with this compound will behave under different conditions. These models can simulate factors such as fluid flow, mass transfer, and particle deposition, which are critical in applications like filtration and chromatography. nih.govtees.ac.uk